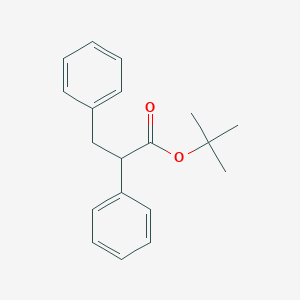

Tert-butyl 2,3-diphenylpropanoate

Description

tert-Butyl 2,3-diphenylpropanoate is a sterically hindered ester characterized by a tert-butyl ester group and two aromatic phenyl substituents at the 2- and 3-positions of the propanoate backbone. This analysis focuses on comparisons with methyl esters, tert-butyl-substituted pyrrolidine carboxylates, and amino-functionalized propanoates.

Propriétés

Numéro CAS |

41890-56-6 |

|---|---|

Formule moléculaire |

C19H22O2 |

Poids moléculaire |

282.4 g/mol |

Nom IUPAC |

tert-butyl 2,3-diphenylpropanoate |

InChI |

InChI=1S/C19H22O2/c1-19(2,3)21-18(20)17(16-12-8-5-9-13-16)14-15-10-6-4-7-11-15/h4-13,17H,14H2,1-3H3 |

Clé InChI |

FFOUNQJGNFKZNT-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(C)OC(=O)C(CC1=CC=CC=C1)C2=CC=CC=C2 |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2,3-diphenylpropanoate typically involves the esterification of 2,3-diphenylpropanoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification process. Additionally, the reaction conditions are optimized to minimize by-products and maximize the purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: Tert-butyl 2,3-diphenylpropanoate can undergo various chemical reactions, including:

Oxidation: The ester group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction of the ester group can yield alcohols or other reduced products.

Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed:

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols and alkanes.

Substitution: Halogenated or nitrated aromatic compounds.

Applications De Recherche Scientifique

Tert-butyl 2,3-diphenylpropanoate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.

Biology: The compound can be used in the study of enzyme-catalyzed ester hydrolysis and other biochemical processes.

Medicine: Research into its potential as a prodrug or as a component in drug delivery systems is ongoing.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of tert-butyl 2,3-diphenylpropanoate involves its interaction with various molecular targets and pathways. The ester functional group can undergo hydrolysis in the presence of esterases, leading to the release of the corresponding acid and alcohol. This hydrolysis reaction is crucial in biological systems where esters serve as prodrugs or intermediates in metabolic pathways.

Comparaison Avec Des Composés Similaires

Methyl 2,3-Diphenylpropanoate ()

- Molecular Formula : C₁₇H₁₆O₂ (inferred).

- Key Features : The methyl ester lacks the bulky tert-butyl group, reducing steric hindrance.

- Reactivity: Undergoes acid-catalyzed conversion to unsaturated propenoate esters (e.g., methyl cis-2,3-diphenylpropenoate) .

- Applications : Used in studies of saturated-to-unsaturated acid conversions, leveraging its simpler ester group for reactivity .

(S)-tert-Butyl 2,3-Diaminopropanoate ()

tert-Butyl (3s,4r)-3-(Hydroxymethyl)-4-(4-Methoxyphenyl)pyrrolidine-1-carboxylate ()

- Molecular Formula: C₁₇H₂₅NO₄.

- Key Features: A pyrrolidine ring with methoxyphenyl and hydroxymethyl substituents.

- Applications : Utilized in laboratory research for its controlled reactivity and stability .

Physical and Chemical Property Analysis

Table 1: Comparative Physical Properties

*Estimated based on structural analogs.

Reactivity and Stability

Acid Sensitivity

- tert-Butyl Esters : Decompose under strong mineral acids (e.g., HCl, H₂SO₄) to release isobutylene gas, a pathway observed in tert-butyl alcohol . This contrasts with methyl esters, which hydrolyze more readily but without gas evolution .

- This compound: Likely resists mild hydrolysis due to steric shielding but decomposes under harsh acidic conditions .

Oxidative and Thermal Stability

Activité Biologique

Tert-butyl 2,3-diphenylpropanoate (CAS Number: 41890-56-6) is an organic compound that has garnered attention in various fields of research due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₉H₂₂O₂

- Molecular Weight : 282.38 g/mol

- Density : 1.046 g/cm³

- Boiling Point : 360.7 °C at 760 mmHg

- Flash Point : 116.5 °C

These properties indicate a stable compound with potential applications in medicinal chemistry and pharmacology.

Research into the biological activity of this compound suggests several mechanisms through which it may exert its effects:

- Antioxidant Activity : Preliminary studies indicate that compounds similar to this compound may possess antioxidant properties, potentially scavenging free radicals and reducing oxidative stress in biological systems .

- Enzyme Modulation : There is evidence that related compounds can influence enzyme activity. For instance, butylated hydroxyanisole (BHA), a structural analogue, has been shown to enhance the activity of glutathione S-transferase and epoxide hydrolase, which are crucial for detoxification processes .

- Cytotoxic Effects : Some derivatives of diphenylpropanoate compounds have exhibited cytotoxic effects against various cancer cell lines, suggesting a potential role in cancer therapy .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and related compounds:

- Study on Antitumor Activity : A study published in the Journal of Medicinal Chemistry explored the effects of related diphenylpropanoate derivatives on cancer cell proliferation. The results indicated that these compounds could inhibit cell growth through apoptosis induction in specific cancer cell lines .

- Antioxidant Study : Another research article assessed the antioxidant capacity of various phenolic compounds, including those structurally similar to this compound. The findings showed significant radical-scavenging activity, which could be beneficial in preventing oxidative stress-related diseases .

Data Table: Biological Activities of Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.